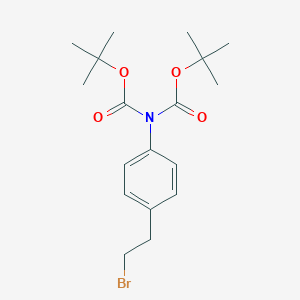
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl imidodicarbonate with 4-(2-bromoethyl)phenyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride .
Aplicaciones Científicas De Investigación
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate the effects of bromoethyl groups on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of the bromoethyl group with target molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that affect their function. The imidodicarbonate moiety may also play a role in stabilizing the compound and facilitating its interactions with molecular targets .
Comparación Con Compuestos Similares
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound has a similar tert-butyl group but differs in its pyridyl structure.
2,6-Di-tert-butyl-4-Methylphenol: Known for its antioxidant properties, this compound has a similar tert-butyl group but lacks the bromoethyl and imidodicarbonate moieties.
Propiedades
Fórmula molecular |
C18H26BrNO4 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-13(8-10-14)11-12-19/h7-10H,11-12H2,1-6H3 |
Clave InChI |
IQYVOMCDQBEZSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CCBr)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















